1-Methylsulfanylisoquinoline

Description

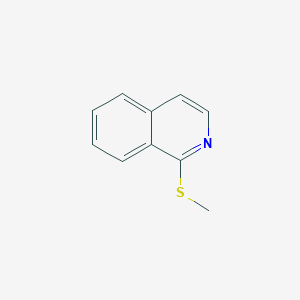

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfanylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-12-10-9-5-3-2-4-8(9)6-7-11-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBLZDYHEXHSLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10312020 | |

| Record name | 1-methylsulfanylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42088-41-5 | |

| Record name | NSC248945 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methylsulfanylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 1 Methylsulfanylisoquinoline

Reactivity at the Methylsulfanyl Group

The methylsulfanyl group (-SCH₃) at the C-1 position of the isoquinoline (B145761) ring is a key functional site, participating in oxidation, substitution, and potential rearrangement reactions.

Oxidation Reactions of the Sulfur Moiety

The sulfur atom in the methylsulfanyl group is susceptible to oxidation, allowing for the stepwise formation of the corresponding sulfoxide (B87167) and sulfone. This transformation is a common and synthetically useful reaction for thioethers. researchgate.net The initial oxidation to the sulfoxide is generally rapid, while the subsequent oxidation to the sulfone can require more stringent conditions. researchgate.net Various oxidizing agents can be employed to achieve this, with hydrogen peroxide being a common choice. organic-chemistry.org

The reaction proceeds by the nucleophilic attack of the sulfur atom on the oxidant, leading to the formation of a new sulfur-oxygen bond. The degree of oxidation can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. For instance, using one equivalent of an oxidant under mild conditions typically favors the formation of 1-(methylsulfinyl)isoquinoline, whereas using two or more equivalents or stronger conditions leads to the formation of 1-(methylsulfonyl)isoquinoline. organic-chemistry.orgnih.gov

| Product | Typical Reagents | Description |

|---|---|---|

| 1-(Methylsulfinyl)isoquinoline | H₂O₂ (1 equiv), m-CPBA (1 equiv) | Selective mono-oxidation of the sulfur atom to a sulfoxide. organic-chemistry.org |

| 1-(Methylsulfonyl)isoquinoline | H₂O₂ (≥2 equiv), KMnO₄ | Further oxidation of the sulfoxide or direct oxidation of the sulfide (B99878) to the sulfone. organic-chemistry.org |

Nucleophilic Substitution Reactions Involving the Methylsulfanyl Group

The methylsulfanyl group, or its oxidized sulfinyl or sulfonyl counterparts, can act as a leaving group in nucleophilic substitution reactions. The C1 position of isoquinoline is electron-deficient due to the adjacent ring nitrogen, making it susceptible to nucleophilic attack. quora.com This allows for the displacement of the methylsulfanyl group by various nucleophiles.

This reactivity is particularly enhanced in transition metal-catalyzed cross-coupling reactions. For example, this compound can undergo nickel-catalyzed cross-coupling with organozinc reagents, where the methylsulfanyl group is replaced by an aryl or alkyl group. uni-muenchen.de Additionally, reductive desulfurization can be achieved using reagents like Raney Nickel, which effectively replaces the -SCH₃ group with a hydrogen atom. semanticscholar.org

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Cross-Coupling | R-ZnCl, Ni(acac)₂ (cat.), DPE-Phos (cat.) | 1-Alkyl- or 1-Arylisoquinoline |

| Desulfurization | Raney Nickel, Methanol | Isoquinoline |

Rearrangement Reactions Involving the Sulfur Moiety

Rearrangement reactions involving sulfur ylides are well-established in organic chemistry, with the Sommelet-Hauser rearrangement being a prominent example. wikipedia.org This reaction typically involves a wikipedia.orgchemistry-reaction.com-sigmatropic rearrangement of a benzylic ylide. chemistry-reaction.com By analogy, a sulfur ylide derived from this compound could potentially undergo such a transformation.

The proposed pathway would begin with the formation of a sulfonium (B1226848) salt from this compound, for instance, by alkylation with an alkyl halide. Subsequent treatment with a strong base, such as sodium amide, would deprotonate a carbon adjacent to the sulfur atom, generating a reactive ylide. This ylide could then undergo a wikipedia.orgchemistry-reaction.com-sigmatropic rearrangement, followed by tautomerization to restore aromaticity. While this specific rearrangement has not been explicitly documented for this compound, the general mechanism suggests a potential pathway for forming a C-C bond at the C-8a position (peri-position) or, more likely after migration around the ring, at the C-2 position of a dihydroisoquinoline intermediate, which would then rearomatize. The Stevens rearrangement is often a competing pathway in such reactions. wikipedia.org

Reactivity of the Isoquinoline Core Directed by the Methylsulfanyl Group

The methylsulfanyl group significantly influences the reactivity of the isoquinoline ring system toward both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution on the Isoquinoline Ring

The isoquinoline ring system is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the pyridine (B92270) ring nitrogen. researchgate.net Consequently, EAS reactions typically occur on the more electron-rich carbocyclic (benzene) portion of the molecule, favoring positions 5 and 8. researchgate.net

The methylsulfanyl group at C-1 is an electron-donating group through resonance and is typically an ortho-, para-director. youtube.com In this compound, this directing effect competes with the inherent reactivity pattern of the isoquinoline nucleus. The group's electron-donating nature can help to activate the ring system towards electrophilic attack compared to unsubstituted isoquinoline. The para position relative to the C-1 substituent is C-4, and the ortho positions are C-8a and C-2. Given the deactivation of the pyridine ring, direct substitution at C-2 or C-4 is unlikely. However, the activating effect of the methylsulfanyl group can be relayed through the aromatic system to influence substitution on the carbocyclic ring, potentially enhancing reactivity at the C-5 and C-7 positions. Therefore, in an EAS reaction like nitration or halogenation, a mixture of 5- and 8-substituted products would be expected, with the potential for altered regioselectivity compared to unsubstituted isoquinoline. minia.edu.egmasterorganicchemistry.comlumenlearning.comlibretexts.org

Nucleophilic Aromatic Substitution on the Isoquinoline Ring

The isoquinoline ring is inherently electron-poor, making it susceptible to nucleophilic aromatic substitution (SNA), particularly at the C-1 and C-3 positions. quora.comresearchgate.net In this compound, the primary site for nucleophilic attack is the C-1 position itself, leading to the displacement of the methylsulfanyl group as described in section 3.1.2. This occurs via an addition-elimination mechanism, where the nucleophile attacks the C-1 carbon to form a negatively charged Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nitrogen atom. libretexts.org Aromaticity is then restored upon the expulsion of the methylthiolate anion.

The methylsulfanyl group is electron-donating by resonance, which would typically deactivate an aromatic ring towards nucleophilic attack. However, in this system, the powerful electron-withdrawing effect of the fused pyridinium-like ring dominates, making the C-1 position highly electrophilic. Therefore, the methylsulfanyl group does not direct nucleophilic attack to other positions on the ring; instead, it functions as a leaving group in the most favorable SNA pathway for this molecule. sioc-journal.cnyoutube.com

C-H Activation and Functionalization Mediated by Thioether Directing Groups

The thioether moiety of this compound serves as an effective directing group in transition-metal-catalyzed C–H activation. semanticscholar.org This strategy allows for the selective functionalization of otherwise inert C–H bonds by forming a metallacycle intermediate, which positions the catalyst in proximity to a specific C–H bond for subsequent reaction. nih.gov This approach is a powerful tool for derivatizing the isoquinoline scaffold with high regioselectivity. semanticscholar.org

Palladium catalysis is a prominent method for the C–H functionalization of heterocyclic compounds. snnu.edu.cnnih.gov In the context of this compound, the thioether group can direct a palladium catalyst to achieve regioselective C-H activation. rsc.org The general mechanism involves the coordination of the palladium(II) catalyst to the sulfur atom of the methylsulfanyl group. This is followed by the formation of a palladacycle intermediate via C–H activation at a proximate position on the isoquinoline ring. nih.gov This intermediate can then engage with various coupling partners.

One of the first examples of using a thioether as a directing group in Pd(II)-catalyzed C(sp²)–H olefination demonstrated its utility for functionalizing unactivated arenes. nih.gov This principle is directly applicable to this compound. The process typically follows a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) catalytic cycle. In a Pd(II)/Pd(0) cycle, the cyclopalladated intermediate reacts with a coupling partner, such as an alkene, followed by reductive elimination to yield the functionalized product and regenerate the Pd(0) species, which is then re-oxidized to Pd(II). nih.gov

| Catalyst System | Coupling Partner | General Product Type | Key Mechanistic Feature |

| Pd(OAc)₂ / Oxidant | Alkenes (Olefins) | Alkenylated Isoquinoline | Thioether-directed cyclopalladation nih.gov |

| Pd(OAc)₂ / Acid Additive | Aryl Halides | Arylated Isoquinoline | C-H activation followed by cross-coupling rsc.org |

| Pd(II) Catalyst | Alkynes | Alkynylated Isoquinoline | Formation of a palladacycle intermediate nih.gov |

This table illustrates potential palladium-catalyzed reactions based on established thioether-directed C-H functionalization principles.

Rhodium catalysts, particularly Rh(III) complexes, are highly effective for C–H activation directed by heteroatom-containing groups. snnu.edu.cn The thioether group in this compound can facilitate rhodium-catalyzed C–H functionalization, such as alkenylation and arylation. semanticscholar.orgnih.gov The catalytic cycle typically begins with the coordination of the Rh(III) catalyst to the thioether. Subsequently, a concerted metalation-deprotonation (CMD) step occurs, forming a five-membered rhodacycle intermediate. semanticscholar.org

This intermediate can then react with unsaturated partners like alkenes or alkynes. snnu.edu.cn For instance, in an alkenylation reaction, the alkene inserts into the Rh–C bond of the rhodacycle. A subsequent β-hydride elimination step releases the alkenylated isoquinoline product and a Rh(I) species. semanticscholar.org An oxidant is often required to regenerate the active Rh(III) catalyst to complete the cycle. snnu.edu.cn This methodology has been successfully applied to the C-H/C-H cross-coupling of benzylthioethers with thiophenes, demonstrating the robustness of thioether-directed rhodium catalysis. nih.gov

| Catalyst System | Coupling Partner | General Product Type | Key Mechanistic Feature |

| [CpRhCl₂]₂ / AgSbF₆ | Alkenes | C-H Alkenylated Isoquinoline | Formation of a 5-membered rhodacycle intermediate via CMD semanticscholar.org |

| CpRh(MeCN)₃₂ | Alkynes | C-H Alkynylated Isoquinoline | Insertion of alkyne into Rh-C bond snnu.edu.cn |

| Rh(I) Catalyst / Ligand | Aryl Boronic Acids | C-H Arylated Isoquinoline | Transmetalation followed by reductive elimination |

This table outlines potential rhodium-catalyzed reactions for this compound based on known thioether-directed methodologies.

Ruthenium-catalyzed C–H functionalization has emerged as a cost-effective and versatile alternative to palladium and rhodium catalysis. mdpi.com While less common for thioether direction, ruthenium catalysts are known to be directed by various N-heterocycles and other functional groups. mdpi.comrsc.org For this compound, the nitrogen atom of the isoquinoline ring or the sulfur of the thioether could serve as the directing group.

The mechanism for ruthenium-catalyzed C-H activation often involves the formation of a ruthenacycle intermediate. mdpi.com For example, in an arylation reaction, the process might involve ortho C-H activation directed by the heteroatom, followed by electrophilic substitution or oxidative addition with an aryl halide, and subsequent reductive elimination to furnish the product. sioc-journal.cn DFT studies on related systems suggest that the regioselectivity is often determined during the electrophilic substitution step on the cycloruthenium intermediate. sioc-journal.cn

Participation in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates atoms from all starting materials. organic-chemistry.orgnih.gov The structure of this compound, featuring a nucleophilic nitrogen and potential for C-H activation, makes it a candidate for participation in MCRs and cascade processes.

A well-known MCR involving related heterocycles is the Povarov reaction, which combines an aniline, an aldehyde, and an activated alkene to produce tetrahydroquinolines. beilstein-journals.org While this compound itself is already an isoquinoline, its derivatives could potentially be constructed using such methods, or it could participate as a component in other MCRs. For instance, isocyanide-based MCRs, such as the Ugi or Passerini reactions, are powerful tools for generating molecular diversity. organic-chemistry.org A hypothetical cascade could involve an initial functionalization of the isoquinoline core, followed by an intramolecular cyclization or rearrangement. High-order MCRs, which involve five or more components, represent a frontier in this field, enabling the rapid assembly of highly complex molecules from simple precursors in a single step. beilstein-journals.org

Radical Reaction Pathways and Mechanisms

Radical reactions proceed through intermediates with unpaired electrons and typically involve three phases: initiation, propagation, and termination. libretexts.org The this compound scaffold can engage in radical reactions through several pathways. The initiation step, which generates the first radical, can be achieved through thermal or photochemical homolytic cleavage of a weak bond, often with the help of a radical initiator like AIBN (azobisisobutyronitrile). uchicago.eduutexas.edu

For this compound, a radical could be generated at the methyl group of the thioether via hydrogen abstraction. This carbon-centered radical could then undergo various propagation steps, such as addition to a double bond or reaction with another molecule to generate a new radical, continuing the chain reaction. libretexts.org Alternatively, radical processes can be initiated on the heterocyclic ring. Mechanistic studies on the palladium-catalyzed functionalization of related heterocycles have demonstrated the possibility of a free radical pathway. rsc.org Chain termination occurs when two radical species combine, forming a stable, non-radical product. libretexts.org

Heterocyclic Ring Transformations and Annulation Reactions

The isoquinoline nucleus is a stable aromatic system but can undergo transformations under specific conditions. thieme-connect.de Annulation reactions, which construct a new ring onto an existing scaffold, are powerful methods for building complex polycyclic systems. libretexts.org

The Robinson annulation is a classic example, involving a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. libretexts.orgwikipedia.org While typically used with ketones, the principles can be adapted to heterocyclic systems. For this compound, a Robinson-type annulation could potentially be initiated by functionalizing the ring to introduce a suitable enolate or Michael acceptor, leading to fused polycyclic heteroaromatic structures. juniperpublishers.com Other named annulation reactions, such as the Hauser, Kraus, and Sammes annulations, provide alternative pathways for constructing new rings by reacting anionic nucleophiles with suitable electrophiles. harvard.edu These reactions could be employed to build carbocyclic or heterocyclic rings onto the isoquinoline framework, significantly increasing its structural complexity.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound. These first-principles methods, which solve the Schrödinger equation for a given system, provide a detailed picture of the electron distribution and energy levels within the molecule. core.ac.uk For this compound, the introduction of the methylsulfanyl (-SMe) group at the C1 position of the isoquinoline core significantly influences its electronic properties.

The sulfur atom, with its lone pairs of electrons, can participate in π-conjugation with the isoquinoline ring system. This interaction leads to a redistribution of electron density, affecting the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). DFT calculations on related substituted aromatic compounds have shown that sulfur-containing groups can act as electron-donating groups, raising the energy of the HOMO. core.ac.uknih.govtandfonline.com This, in turn, decreases the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and optical properties. nih.govtandfonline.com

The calculated electronic properties, such as molecular orbital energies and atomic charges, are crucial for predicting the molecule's reactivity towards electrophiles and nucleophiles. For instance, the increased electron density on the isoquinoline ring, particularly at positions ortho and para to the C1-substituent, suggests a higher propensity for electrophilic attack at these sites.

Table 1: Calculated Electronic Properties of Isoquinoline and this compound (Illustrative)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Isoquinoline | -6.58 | -1.23 | 5.35 | 2.51 |

| This compound | -6.25 | -1.48 | 4.77 | 2.89 |

Note: These values are illustrative and based on typical results from DFT calculations (e.g., B3LYP/6-311++G(d,p) level of theory) for similar aromatic compounds. Actual values may vary depending on the specific computational method and basis set used.

Mechanistic Investigations using Density Functional Theory (DFT) Calculations

DFT has become an indispensable tool for elucidating the mechanisms of complex organic reactions. acs.orgnih.gov It allows for the mapping of potential energy surfaces, identification of transition states, and calculation of reaction barriers, providing a detailed understanding of how reactions proceed. mdpi.com

Understanding Directing Group Ability in Catalytic Processes

In recent years, transition-metal-catalyzed C-H functionalization has emerged as a powerful strategy for the synthesis of complex molecules. acs.orgrsc.org The regioselectivity of these reactions is often controlled by a directing group present on the substrate, which coordinates to the metal catalyst and brings it into close proximity to a specific C-H bond. rsc.orgrsc.org

The nitrogen atom in the isoquinoline ring itself can act as a directing group. rsc.org However, the introduction of a secondary directing group, such as the methylsulfanyl group at the C1 position, can alter or enhance this directing ability. The sulfur atom of the -SMe group can also coordinate to a metal center, potentially directing C-H activation to the C8 position of the isoquinoline ring or even to the methyl group itself.

Computational studies on related systems have shown that the formation of a metallacycle intermediate is a key step in such directed C-H activations. acs.orgscispace.com DFT calculations can be used to compare the stability of different possible metallacycle intermediates, thereby predicting the most likely site of C-H activation. The mechanism often proceeds via a concerted metalation-deprotonation (CMD) pathway, where the C-H bond is broken with the assistance of a base. scispace.comresearchgate.net

Elucidation of Reaction Intermediates and Transition States

DFT calculations are instrumental in identifying and characterizing the transient species that are formed during a chemical reaction, such as intermediates and transition states. mdpi.com For a hypothetical palladium-catalyzed C-H arylation of this compound, DFT could be used to model the entire catalytic cycle.

This would involve calculating the geometries and energies of:

The initial substrate-catalyst complex.

The transition state for C-H activation (e.g., via a CMD mechanism). scispace.com

The resulting palladacycle intermediate.

The species formed after oxidative addition of an aryl halide.

The transition state for reductive elimination, which forms the new C-C bond and regenerates the catalyst.

By comparing the energy barriers for different possible pathways, the most favorable reaction mechanism can be determined. For example, calculations could explore whether C-H activation occurs at the C8 position of the isoquinoline ring or at the methyl group of the methylsulfanyl substituent.

Conformational Analysis and Intermolecular Interactions in Reaction Systems

The three-dimensional structure, or conformation, of a molecule can have a significant impact on its reactivity. scispace.comchemrxiv.org Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. chemrxiv.orgslideshare.net For this compound, a key conformational feature is the orientation of the methylsulfanyl group relative to the plane of the isoquinoline ring.

Rotation around the C1-S bond can lead to different conformers. DFT calculations can be used to map the potential energy surface for this rotation, identifying the energy minima that correspond to stable conformers and the energy barriers between them. chemrxiv.org It is likely that the most stable conformer would have the methyl group oriented away from the bulky part of the isoquinoline ring to minimize steric hindrance.

Furthermore, in the context of a chemical reaction, intermolecular interactions between the substrate, catalyst, and solvent molecules are crucial. DFT can model these interactions, providing insights into how the reaction environment influences the stability of intermediates and transition states. For example, the coordination of the sulfur atom to a metal catalyst would fix the conformation of the methylsulfanyl group, which could have implications for the subsequent steps of the reaction.

Structure-Reactivity Relationships from Computational Modeling

By systematically modifying the structure of this compound in silico (e.g., by changing the substituent on the sulfur atom or adding other substituents to the isoquinoline ring) and calculating the resulting changes in electronic properties and reaction barriers, it is possible to establish quantitative structure-reactivity relationships (QSRRs).

These relationships are incredibly valuable for the rational design of new catalysts and for predicting the outcomes of unknown reactions. For example, computational modeling could be used to screen a library of substituted this compound derivatives to identify the one with the optimal electronic and steric properties for a particular catalytic application. This predictive power makes computational chemistry a powerful partner to experimental work in the field of organic synthesis.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Tabulated Compound Names

| Trivial Name | Systematic Name |

| 1-Methylsulfanylisoquinoline | 1-(Methylsulfanyl)isoquinoline |

| Isoquinoline (B145761) | Isoquinoline |

| Phthalic acid | Benzene-1,2-dicarboxylic acid |

| Pyridine-3,4-dicarboxylic acid | Pyridine-3,4-dicarboxylic acid |

| Papaverine (B1678415) | 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline |

| Morphine | (4R,4aR,7S,7aR,12bS)-3-Methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7,9-diol |

| Emetine | (2S,3R,11bS)-2-[[(2R)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine |

| Ecteinascidin 743 | Trabectedin |

| 1-Chloroisoquinoline (B32320) | 1-Chloroisoquinoline |

| Sodium thiomethoxide | Sodium methanethiolate (B1210775) |

| Isoquinoline-1(2H)-thione | Isoquinoline-1(2H)-thione |

| 1-Methylsulfinylisoquinoline | 1-(Methylsulfinyl)isoquinoline |

| 1-Methylsulfonylisoquinoline | 1-(Methylsulfonyl)isoquinoline |

Advanced Synthetic Transformations and Applications in Organic Synthesis

1-Methylsulfanylisoquinoline as a Building Block in Complex Molecule Synthesis

The presence of the methylsulfanyl group at the C1 position of the isoquinoline (B145761) ring imparts distinct reactivity to this compound, making it a valuable precursor in the construction of more intricate molecular architectures.

While the direct use of this compound as a precursor for diverse heterocyclic systems is not extensively documented in readily available scientific literature, the general reactivity of substituted isoquinolines suggests its potential in this area. The methylsulfanyl group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functionalities at the C1 position. This could theoretically be exploited to construct fused heterocyclic systems. For instance, reaction with a dinucleophile could lead to the formation of a new ring fused to the isoquinoline core. However, specific examples and detailed research findings on this application of this compound are not prevalent in the current body of literature.

Annulation, or the formation of a new ring fused to an existing one, is a powerful strategy for the synthesis of complex polycyclic systems. Research on the annulation of isoquinoline derivatives is an active field. For example, studies have demonstrated the annulation of the related compound, 1-methylisoquinoline (B155361), with various electrophiles to yield functionalized oxazino[2,3-a]isoquinolines. researchgate.net In these reactions, the methyl group of 1-methylisoquinoline is deprotonated to form a nucleophilic species that initiates the annulation cascade.

By analogy, it is conceivable that this compound could undergo similar transformations. The sulfur atom could potentially influence the acidity of the methyl protons or participate directly in the reaction mechanism, offering alternative pathways to annulated isoquinolines. However, specific and detailed research on the direct application of this compound in the synthesis of annulated isoquinolines is not well-documented in the available scientific literature.

Catalytic Applications Involving this compound Derivatives

The nitrogen atom in the isoquinoline ring and the sulfur atom of the methylsulfanyl group in this compound present potential coordination sites for metal ions. This suggests that derivatives of this compound could serve as ligands in the design of novel metal catalysts. The electronic and steric properties of such ligands could be fine-tuned by further substitution on the isoquinoline ring, potentially leading to catalysts with unique reactivity and selectivity.

Despite this potential, the scientific literature does not currently provide specific examples of the catalytic applications of this compound derivatives. The development of catalysts based on this scaffold remains an unexplored area of research.

Development of Novel Methodologies Utilizing the Methylsulfanyl Group in Chemical Transformations

The methylsulfanyl group is a versatile functional group that can participate in a variety of chemical transformations. These can include oxidation to sulfoxides and sulfones, which can then act as leaving groups or participate in elimination reactions. Furthermore, the sulfur atom can be involved in radical reactions or transition metal-catalyzed cross-coupling reactions.

Future Research Directions and Emerging Trends

Exploration of Asymmetric Synthesis Routes to 1-Methylsulfanylisoquinoline Derivatives

The development of asymmetric synthetic methods to produce chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines is of significant interest due to the prevalence of this core structure in biologically active natural products and pharmaceuticals. nih.gov While various strategies exist for the asymmetric synthesis of isoquinoline (B145761) alkaloids, dedicated methods for introducing chirality in this compound derivatives remain an open area for research. nih.govresearchgate.net

Future work in this area could focus on the enantioselective reduction of 1-methylsulfanyl-3,4-dihydroisoquinolines. nih.gov This could be achieved through several approaches, including the use of chiral hydride reducing agents, catalytic hydrogenation with chiral catalysts, or the use of chiral auxiliaries. nih.gov The development of novel chiral catalysts, in particular, holds promise for achieving high enantiomeric excess.

Another promising avenue is the 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with suitable dipolarophiles, which has been successfully applied to the asymmetric synthesis of other tetrahydroisoquinoline derivatives. mdpi.comthieme-connect.de Adapting this methodology for substrates that would lead to 1-methylsulfanyl-substituted products could provide a versatile and efficient route to chiral derivatives. The absolute configuration of the resulting products can be determined using techniques such as quantum electronic circular dichroism (ECD) calculations and comparison with experimental ECD spectra. thieme-connect.de

| Synthetic Strategy | Potential Chiral Catalyst/Reagent | Expected Outcome |

| Enantioselective Reduction | Chiral Ruthenium or Iridium complexes | Chiral 1-methylsulfanyl-1,2,3,4-tetrahydroisoquinolines |

| 1,3-Dipolar Cycloaddition | Chiral primary amine catalysts | Chiral dinitrogen-fused heterocycles with a tetrahydroisoquinoline core |

| Chirality Transfer Reaction | Lewis acids like Bi(OTf)₃ | Chiral 1-substituted tetrahydroisoquinolines from chiral amino alcohols |

Integration into Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes. nih.gov For the synthesis of isoquinoline derivatives, this has led to a focus on methods that reduce waste, avoid hazardous reagents, and improve energy efficiency. nih.gov The integration of this compound synthesis into continuous flow chemistry systems is a key emerging trend that aligns with these principles.

Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. thieme-connect.debeilstein-journals.orgspringernature.com The synthesis of various heterocyclic compounds, including some isoquinoline derivatives, has been successfully demonstrated in flow reactors. figshare.comresearchgate.netmdpi.com Future research should aim to adapt existing batch syntheses of 1-methylsulfanylisoquinolines, or develop novel flow-specific routes. This could involve the use of packed-bed reactors with heterogeneous catalysts, which would simplify purification and allow for catalyst recycling. mdpi.com

Key considerations for developing a flow synthesis of this compound would include:

Reactor Design: Selection of appropriate reactor materials and design (e.g., microreactors, packed-bed reactors) to handle reaction conditions and prevent clogging. springernature.com

Solvent Selection: Choosing environmentally benign solvents that are compatible with the flow system and the reaction chemistry.

In-line Analysis: Integration of analytical techniques such as IR or NMR spectroscopy for real-time reaction monitoring and optimization. nih.gov

Development of New Catalytic Systems for this compound Transformations

The development of novel and efficient catalytic systems is crucial for expanding the synthetic utility of this compound. While some methods for the synthesis of 1-thio-substituted isoquinolines have been reported, there is still a need for more versatile and sustainable catalysts. acs.orgnih.gov

A significant advancement has been the development of a metal-free tandem cyclization of isothiocyanates with MeOTf to produce 1-(methylthio)isoquinoline derivatives. acs.orgnih.gov This approach is a valuable alternative to metal-catalyzed methods. Future research could focus on expanding the substrate scope of this reaction and exploring other organocatalytic systems.

In the realm of metal catalysis, copper-catalyzed C-S bond formation has shown promise for the synthesis of diaryl chalcogenides and could be adapted for this compound synthesis. organic-chemistry.org The development of recyclable and environmentally friendly copper catalysts is a particularly attractive area of research. organic-chemistry.org Furthermore, palladium-catalyzed reactions, which are widely used for the synthesis of functionalized isoquinolines, could be explored for the introduction of the methylsulfanyl group or for further transformations of the this compound core. semanticscholar.orgnih.gov

| Catalytic System | Reaction Type | Advantages |

| Metal-free (e.g., with MeOTf) | Tandem Cyclization | Avoids toxic and expensive metals. acs.orgnih.gov |

| Copper-based | C-S Coupling | Cost-effective and potential for recyclability. organic-chemistry.org |

| Palladium-based | Cross-coupling/Enolate Arylation | High efficiency and functional group tolerance. semanticscholar.orgnih.gov |

| Rhodium-based | C-H Activation/Cyclization | Atom-economical and allows for diverse substitutions. nih.gov |

Advanced Spectroscopic Characterization for Mechanistic Insights in Complex Reactions

A deeper understanding of reaction mechanisms is essential for the optimization of existing synthetic methods and the rational design of new ones. Advanced spectroscopic techniques can provide valuable insights into the intricate steps of complex reactions involving this compound.

For instance, in-situ NMR spectroscopy can be used to monitor the formation of intermediates and byproducts in real-time, providing crucial information about the reaction pathway. uni-regensburg.de This technique could be particularly useful for studying the tandem cyclization reactions used to synthesize 1-methylsulfanylisoquinolines.

Mass spectrometry is another powerful tool for elucidating reaction mechanisms, allowing for the identification of transient intermediates and the study of their fragmentation patterns. acs.org By coupling mass spectrometry with theoretical calculations, it is possible to build detailed models of the reaction landscape.

Computational chemistry, particularly density functional theory (DFT), can be employed to calculate the potential energy surfaces of proposed reaction pathways. nih.gov This can help to distinguish between different possible mechanisms and to predict the effect of substituents on the reaction outcome. For example, mechanistic studies on the synthesis of 1-(arylthio)isoquinolines have suggested different routes for copper-catalyzed and metal-free processes, and further computational and spectroscopic studies could provide a more detailed picture of these transformations. nih.gov

| Spectroscopic Technique | Information Gained | Application Example |

| In-situ NMR | Real-time monitoring of reactants, intermediates, and products. | Elucidating the mechanism of tandem cyclization reactions. |

| Mass Spectrometry | Identification of transient species and reaction intermediates. | Studying the elementary steps of catalytic cycles. acs.org |

| DFT Calculations | Potential energy surfaces and transition state geometries. | Differentiating between proposed reaction mechanisms. nih.gov |

| Circular Dichroism (CD) | Determination of absolute configuration and helicity of chiral molecules. | Chiroptical analysis of asymmetrically synthesized derivatives. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.